(5Z)-2-amino-4,6-dimethyl-5-[4-(pyrrolidin-1-yl)benzylidene]-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile
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Overview
Description
(5Z)-2-AMINO-4,6-DIMETHYL-5-{[4-(PYRROLIDIN-1-YL)PHENYL]METHYLIDENE}-5H-CYCLOPENTA[B]PYRIDINE-3,7-DICARBONITRILE is a complex organic compound that features a cyclopenta[b]pyridine core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-2-AMINO-4,6-DIMETHYL-5-{[4-(PYRROLIDIN-1-YL)PHENYL]METHYLIDENE}-5H-CYCLOPENTA[B]PYRIDINE-3,7-DICARBONITRILE typically involves multicomponent reactions. One common method involves the condensation of malononitrile, hydrogen sulfide, aldehydes, and 1-(cyclopent-1-en-1-yl)pyrrolidine . The reaction conditions often include the use of a base such as triethylamine and an alkylating agent like benzyl chloride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow techniques to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(5Z)-2-AMINO-4,6-DIMETHYL-5-{[4-(PYRROLIDIN-1-YL)PHENYL]METHYLIDENE}-5H-CYCLOPENTA[B]PYRIDINE-3,7-DICARBONITRILE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino and cyano groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials .
Biology
In biological research, derivatives of this compound have been studied for their potential as enzyme inhibitors and receptor modulators. The presence of the pyrrolidine ring is particularly significant for binding to biological targets .
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It has shown promise in preliminary studies as an anticancer agent due to its ability to inhibit specific kinases involved in cell proliferation .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific electronic or optical properties. Its unique structure allows for the tuning of these properties through chemical modifications .
Mechanism of Action
The mechanism of action of (5Z)-2-AMINO-4,6-DIMETHYL-5-{[4-(PYRROLIDIN-1-YL)PHENYL]METHYLIDENE}-5H-CYCLOPENTA[B]PYRIDINE-3,7-DICARBONITRILE involves its interaction with specific molecular targets. The pyrrolidine ring and the cyano groups play crucial roles in binding to enzymes and receptors. This binding can inhibit the activity of these targets, leading to therapeutic effects such as the inhibition of cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-b]pyridine Derivatives: These compounds share a similar bicyclic structure and have been studied for their biological activities.
Pyrrolidine Derivatives: Compounds with a pyrrolidine ring are widely used in medicinal chemistry for their ability to interact with biological targets.
Uniqueness
What sets (5Z)-2-AMINO-4,6-DIMETHYL-5-{[4-(PYRROLIDIN-1-YL)PHENYL]METHYLIDENE}-5H-CYCLOPENTA[B]PYRIDINE-3,7-DICARBONITRILE apart is its combination of functional groups, which allows for a wide range of chemical modifications and applications. Its unique structure provides opportunities for developing new therapeutic agents and materials with tailored properties .
Properties
Molecular Formula |
C23H21N5 |
---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
(5Z)-2-amino-4,6-dimethyl-5-[(4-pyrrolidin-1-ylphenyl)methylidene]cyclopenta[b]pyridine-3,7-dicarbonitrile |
InChI |
InChI=1S/C23H21N5/c1-14-18(11-16-5-7-17(8-6-16)28-9-3-4-10-28)21-15(2)20(13-25)23(26)27-22(21)19(14)12-24/h5-8,11H,3-4,9-10H2,1-2H3,(H2,26,27)/b18-11- |
InChI Key |
FEBPUFDVCDWDKZ-WQRHYEAKSA-N |
Isomeric SMILES |
CC\1=C(C2=C(/C1=C\C3=CC=C(C=C3)N4CCCC4)C(=C(C(=N2)N)C#N)C)C#N |
Canonical SMILES |
CC1=C(C2=C(C1=CC3=CC=C(C=C3)N4CCCC4)C(=C(C(=N2)N)C#N)C)C#N |
Origin of Product |
United States |
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